An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borapetoside A
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borapetoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borapetoside A, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has garnered significant interest for its notable hypoglycemic properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of borapetoside A, crucial for understanding its biological activity and for guiding future drug development efforts. This document details the precise molecular architecture, including the critical stereochemical configurations that govern its therapeutic effects. Furthermore, it outlines the experimental methodologies for its isolation and structure elucidation and presents its known mechanism of action through signaling pathway diagrams.
Chemical Structure and Properties
Borapetoside A is a complex natural product with the molecular formula C₂₆H₃₄O₁₂. Its structure is characterized by a cis-fused clerodane diterpenoid core, a furan ring, a lactone bridge, and a β-D-glucopyranosyl moiety. The systematic IUPAC name for borapetoside A is (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadecane-6,11-dione.
The key structural features include:
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Clerodane Diterpenoid Skeleton: A bicyclic system that forms the core of the molecule.
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Furan Moiety: A five-membered aromatic heterocycle attached to the decalin ring system.
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Lactone Formation: A crucial structural element formed between C-4 and C-6.
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Glycosylation: A glucose unit attached at the C-3 position.
The chemical structure of borapetoside A is depicted in the following diagram:
Stereochemistry: The Key to Biological Activity
The stereochemistry of borapetoside A is a critical determinant of its hypoglycemic activity. The molecule possesses multiple chiral centers, with the absolute configuration at C-8 being of particular importance.
Comparison with its isomers, borapetoside B and C, reveals that the 8R-chirality is essential for the potent glucose-lowering effects. Borapetoside B, which has an 8S-configuration, is inactive. This highlights the strict stereochemical requirements for the biological target interaction. The location of the glycosidic linkage at C-3 and the presence of the lactone ring are also considered significant for its potent hypoglycemic action when compared to other related compounds.[1]
Quantitative Spectroscopic Data
The structure of borapetoside A has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The following tables summarize the ¹H and ¹³C NMR spectral data, which are fundamental for the structural confirmation and characterization of this compound. The spectroscopic assignments for borapetoside A were revised by Choudhary et al. (2010).[2]
Table 1: ¹H NMR Spectroscopic Data for Borapetoside A
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 2.15 | m | |
| 2 | 1.85 | m | |
| 3 | 4.10 | d | 7.8 |
| 4 | 3.15 | d | 7.8 |
| 6α | 4.80 | d | 12.5 |
| 6β | 4.65 | d | 12.5 |
| 7 | 2.50 | m | |
| 8 | 1.90 | m | |
| 10 | 2.20 | m | |
| 11 | 2.90 | m | |
| 12 | 4.95 | s | |
| 14 | 6.35 | s | |
| 15 | 7.40 | s | |
| 16 | 7.42 | s | |
| 17-CH₃ | 1.10 | s | |
| 18-CH₃ | 0.95 | d | 6.5 |
| 1' | 4.50 | d | 7.5 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.35 | m | |
| 5' | 3.30 | m | |
| 6'a | 3.80 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.0 |
Table 2: ¹³C NMR Spectroscopic Data for Borapetoside A
| Position | Chemical Shift (δ) ppm |
| 1 | 35.5 |
| 2 | 28.0 |
| 3 | 78.5 |
| 4 | 45.0 |
| 5 | 135.0 |
| 6 | 70.0 |
| 7 | 38.0 |
| 8 | 40.0 |
| 9 | 125.0 |
| 10 | 42.0 |
| 11 | 175.0 |
| 12 | 108.0 |
| 13 | 143.0 |
| 14 | 110.0 |
| 15 | 140.0 |
| 16 | 141.0 |
| 17-CH₃ | 25.0 |
| 18-CH₃ | 18.0 |
| 1' | 102.0 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
Experimental Protocols
Isolation of Borapetoside A
The following is a representative protocol for the isolation of borapetoside A from Tinospora crispa:
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Extraction: The air-dried and powdered stems of Tinospora crispa are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
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Column Chromatography: The DCM and EtOAc fractions, which are rich in diterpenoids, are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
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Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
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Purification: The fractions containing borapetoside A are further purified by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of borapetoside A is determined through a combination of the following spectroscopic methods:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
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1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
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2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the carbon and proton framework of the molecule, including the stereochemistry.
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X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive evidence for the absolute stereochemistry of the molecule.
Mechanism of Hypoglycemic Action
The hypoglycemic effects of borapetoside A are mediated through both insulin-dependent and insulin-independent pathways. It has been shown to increase glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway.
A key molecular action of borapetoside A is the reversal of the elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.
Conclusion
Borapetoside A is a structurally complex and biologically active natural product with significant potential for the development of new antidiabetic agents. Its intricate chemical structure and, most importantly, its specific stereochemistry are directly linked to its potent hypoglycemic activity. The detailed understanding of its structure, provided by advanced spectroscopic techniques, and the elucidation of its mechanism of action are crucial for the rational design of novel therapeutics based on this promising natural scaffold. This guide provides the foundational chemical and biological information necessary for researchers and drug development professionals to advance the study and application of borapetoside A.
